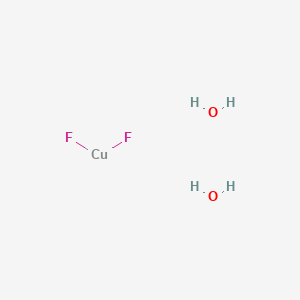
Copper (II) fluoride,hydrous
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper (II) fluoride, hydrous, also known as cupric fluoride dihydrate, is an inorganic compound with the chemical formula CuF₂·2H₂O. This compound is characterized by its blue crystalline appearance when hydrated. It is a hygroscopic salt, meaning it readily absorbs moisture from the environment. Copper (II) fluoride, hydrous, is used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper (II) fluoride, hydrous, can be synthesized through the reaction of copper metal with fluorine gas at elevated temperatures. The reaction is typically carried out at around 400°C (752°F). The resulting anhydrous copper (II) fluoride can then be hydrated to form the dihydrate .
Industrial Production Methods: In industrial settings, copper (II) fluoride is often produced by treating copper(II) oxide or copper(II) carbonate with hydrofluoric acid. The reaction yields copper (II) fluoride and water as by-products. The hydrated form can be obtained by controlling the reaction conditions to ensure the presence of water molecules in the final product .
Chemical Reactions Analysis
Types of Reactions: Copper (II) fluoride, hydrous, undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Copper (II) fluoride can participate in redox reactions where it acts as an oxidizing agent.
Substitution Reactions: It can react with other halides to form different copper halides.
Decomposition Reactions: At high temperatures, copper (II) fluoride can decompose to release fluorine gas.
Common Reagents and Conditions:
Oxidation-Reduction: Reactions with reducing agents like hydrogen gas or metals such as zinc.
Substitution: Reactions with halide salts in aqueous solutions.
Decomposition: Heating above 950°C (1742°F) to release fluorine.
Major Products:
Oxidation-Reduction: Copper metal and fluorine gas.
Substitution: Formation of other copper halides such as copper (II) chloride.
Decomposition: Release of fluorine gas.
Scientific Research Applications
Copper (II) fluoride, hydrous, has several scientific research applications:
Mechanism of Action
The mechanism by which copper (II) fluoride, hydrous, exerts its effects involves the release of fluoride ions. These ions can interact with various molecular targets, including enzymes and cellular structures, leading to their inactivation or modification. In catalytic applications, copper (II) fluoride facilitates the breakdown of complex molecules into simpler ones by providing a surface for the reaction to occur .
Comparison with Similar Compounds
Copper (II) Chloride (CuCl₂): Similar in structure but contains chloride ions instead of fluoride.
Copper (II) Bromide (CuBr₂): Contains bromide ions and has different reactivity and applications.
Silver (II) Fluoride (AgF₂): Another metal fluoride with distinct properties and uses.
Uniqueness: Copper (II) fluoride, hydrous, is unique due to its high reactivity and ability to act as a fluorinating agent at high temperatures. Its hygroscopic nature also distinguishes it from other copper halides, making it useful in specific industrial and research applications .
Properties
Molecular Formula |
CuF2H4O2 |
|---|---|
Molecular Weight |
137.57 g/mol |
IUPAC Name |
difluorocopper;dihydrate |
InChI |
InChI=1S/Cu.2FH.2H2O/h;2*1H;2*1H2/q+2;;;;/p-2 |
InChI Key |
CTRICEWDSISGPV-UHFFFAOYSA-L |
Canonical SMILES |
O.O.F[Cu]F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















